molecular formula C18H16N2O2 B14412246 4,4'-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile CAS No. 82491-64-3

4,4'-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile

Cat. No.: B14412246
CAS No.: 82491-64-3
M. Wt: 292.3 g/mol
InChI Key: UPSLOFJPNLLAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile is a chemical compound with the molecular formula C18H16N2O2 . . This compound is characterized by the presence of two benzonitrile groups attached to a butane-2,3-diyl backbone with two hydroxyl groups.

Preparation Methods

The synthesis of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with a suitable diol under acidic or basic conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may be explored for potential biological activities.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile can be compared with similar compounds such as:

The uniqueness of 4,4’-(2,3-Dihydroxybutane-2,3-diyl)dibenzonitrile lies in its specific functional groups and structural arrangement, which confer distinct chemical and physical properties.

Properties

CAS No.

82491-64-3

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-2,3-dihydroxybutan-2-yl]benzonitrile

InChI

InChI=1S/C18H16N2O2/c1-17(21,15-7-3-13(11-19)4-8-15)18(2,22)16-9-5-14(12-20)6-10-16/h3-10,21-22H,1-2H3

InChI Key

UPSLOFJPNLLAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)(C(C)(C2=CC=C(C=C2)C#N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.